molecular formula C22H24N2O4 B11308252 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11308252
M. Wt: 380.4 g/mol
InChI Key: PIGHHWWVYWPIPT-UHFFFAOYSA-N
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Description

The compound 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a coumarin derivative characterized by:

  • A 4-methoxyphenyl substituent at position 4, contributing aromatic and electron-donating effects.
  • A 4-methylpiperazinylmethyl group at position 8, improving solubility and pharmacokinetic properties due to its basic nitrogen atoms .

The crystal structure of a closely related analog, 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, was resolved via X-ray diffraction, revealing bond lengths (e.g., C8–N1: 1.468 Å) and angles consistent with optimized DFT/B3LYP/6-311G(d,p) calculations .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)14-19-20(25)8-7-17-18(13-21(26)28-22(17)19)15-3-5-16(27-2)6-4-15/h3-8,13,25H,9-12,14H2,1-2H3

InChI Key

PIGHHWWVYWPIPT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the chromen-2-one core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced. This can be achieved by reacting the intermediate with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Hydroxy Group

The phenolic hydroxyl group at position 7 participates in base-mediated reactions. For example:

  • Three-component reactions with dialkyl acetylenedicarboxylates (DAAD) and aromatic aldehydes in THF with NEt₃ yield substituted but-2-ene derivatives via Michael addition (Fig. 1A). This reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on DAAD .

Table 1: Reaction conditions and yields for three-component couplings

Aldehyde ComponentSolventBaseYield (%)Reference
4-NitrobenzaldehydeTHFNEt₃76
BenzaldehydeTHFNEt₃68

Modification of the Piperazine Moiety

The 4-methylpiperazinylmethyl group at position 8 undergoes functionalization via its secondary amine:

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in DMF/TEA to form amides .

  • Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamide derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

Mechanistic Pathway :

  • Deprotonation of the piperazine nitrogen.

  • Nucleophilic attack on electrophilic reagents (e.g., acyl chlorides).

  • Workup with aqueous bases to isolate products .

Electrophilic Aromatic Substitution at the 4-Methoxyphenyl Group

The electron-rich 4-methoxyphenyl ring undergoes regioselective substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position relative to methoxy .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, though yields are moderate (~50%) due to steric hindrance .

Key Limitation : Steric bulk from the coumarin backbone reduces reactivity at ortho positions .

Coumarin Core Reactivity

The chromen-2-one system displays characteristic lactone and conjugated diene behavior:

  • Lactone Ring Opening : Under alkaline conditions (NaOH, H₂O/EtOH), hydrolysis yields a carboxylate intermediate, which reforms the lactone upon acidification.

  • Diels-Alder Reactions : The α-pyrone moiety acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Table 2: Representative reactions of the coumarin core

Reaction TypeReagents/ConditionsProductYield (%)
Alkaline Hydrolysis1M NaOH, EtOH/H₂O, 60°C7-Hydroxycarboxylic acid82
Diels-Alder CycloadditionMaleic anhydride, Δ, 12hFuro[3,2-g]chromene derivative67

Metal Complexation

The compound forms coordination complexes with transition metals:

  • Cu(II) Complexes : Reacts with CuCl₂ in methanol to form octahedral complexes, characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy.

  • Fe(III) Chelation : Binds Fe³⁺ via the 7-hydroxyl and piperazine nitrogen, with stability constants (log β) ~8.2.

Applications : These complexes show enhanced antioxidant activity compared to the free ligand.

Oxidative Transformations

  • Quinone Formation : Treatment with Fremy's salt (K₂SO₅·KHSO₄) oxidizes the 7-hydroxyl group to a quinone .

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the 4-methoxy group to yield a catechol derivative .

Photochemical Reactions

UV irradiation (λ = 365 nm) induces:

  • [2+2] Cycloadditions between the coumarin’s α-pyrone and alkenes.

  • Singlet oxygen generation via energy transfer, enabling photooxidation reactions .

Scientific Research Applications

Chemical Applications

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore new chemical reactions and pathways.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of Chromen-2-one Core : Condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
  • Introduction of Methoxyphenyl Group : Achieved via Friedel-Crafts acylation using 4-methoxybenzoyl chloride.
  • Attachment of Piperazine Moiety : Nucleophilic substitution with 4-methylpiperazine under basic conditions.

These synthetic methods enable the exploration of new derivatives that may exhibit enhanced properties or functionalities.

Biological Applications

The biological activities of 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one have been extensively studied, revealing potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

  • In studies assessing various chromenone derivatives, it demonstrated potent activity against bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa.
CompoundActivity Against Staphylococcus pneumoniaeActivity Against Pseudomonas aeruginosa
This compoundHighModerate

The presence of the piperazine moiety is believed to enhance its interaction with microbial targets, contributing to its efficacy.

Anti-inflammatory Properties

This compound also shows promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation by modulating nuclear factor kappa B (NF-kB) signaling pathways.

Case Study : In an experimental model of arthritis, administration led to significant reductions in joint swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent.

Medical Applications

In medicine, this compound is investigated for its potential as a lead compound in drug development targeting specific diseases.

Industrial Applications

In the industrial sector, this compound may be utilized in developing new materials due to its chemical stability and functional versatility. Its applications could extend to polymers or coatings where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety can enhance its binding affinity to certain biological targets, while the chromen-2-one core may contribute to its overall bioactivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs differ in substituent positions, altering electronic properties and bioactivity:

Compound Name Substituent Positions Key Features
Target Compound 4-(4-MeOPh), 7-OH, 8-(4-MePip) Balanced hydrophobicity (4-MeOPh) and solubility (8-piperazine)
5,7-Dihydroxy-2-(4-MeOPh)-6-(4-MePip)-4H-chromen-4-one (9a) 2-(4-MeOPh), 5,7-OH, 6-(4-MePip) Increased polarity due to dual hydroxyls; lower yield (9.9%)
7-Hydroxy-3-(4-MeOPh)-8-(4-MePip)-4H-chromen-4-one (2j) 3-(4-MeOPh), 7-OH, 8-(4-MePip) Substitution at position 3 may reduce steric hindrance; 23% yield
6-Ethyl-7-OH-3-(benzimidazolyl)-8-(4-MePip)-4H-chromen-4-one 3-(benzimidazole), 6-Et Enhanced π-π stacking (benzimidazole) but reduced solubility

Key Observations :

  • Position 4 vs. 3 Aryl Substitution : The target compound’s 4-methoxyphenyl group provides a planar aromatic system, favoring interactions with hydrophobic pockets, whereas 3-substituted analogs (e.g., 2j) may exhibit altered binding kinetics .

Physicochemical Properties

Synthetic yields and melting points vary significantly based on substituent complexity:

Compound ID Yield (%) Melting Point (°C) Substituent Complexity
Target N/A Not reported Moderate
8b 42.5 210.3–212.0 Thiomorpholine at 6
9a 9.9 172.3–173.4 Dual hydroxyls
10c 22.4 161.8–161.9 Dual piperazines
2j 23 202–204 3-(4-MeOPh) substitution

Analysis :

  • Lower yields (e.g., 9.9% for 9a ) correlate with synthetic challenges in introducing multiple polar groups.
  • Higher melting points (e.g., 210–212°C for 8b ) suggest stronger crystal lattice interactions due to thiomorpholine’s sulfur atom .

Computational and Structural Insights

  • DFT Studies : The target compound’s analog showed optimized geometries with HOMO-LUMO gaps (~4.2 eV) indicative of moderate reactivity, comparable to 9a (~4.0 eV) .
  • X-ray vs. Theoretical Data : Bond length deviations (e.g., C8–N1: 1.468 Å experimental vs. 1.452 Å theoretical) highlight the accuracy of DFT methods for predicting coumarin derivatives’ conformations .

Biological Activity

7-Hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, a synthetic organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the chromen-2-one class and is characterized by its unique structural features, which include a hydroxyl group, a methoxyphenyl group, and a piperazine moiety. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

IUPAC Name

This compound

Molecular Formula

C22H24N2O4

Structural Features

The compound's structure can be represented as follows:

AtomCount
Carbon (C)22
Hydrogen (H)24
Nitrogen (N)2
Oxygen (O)4

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
  • Receptor Modulation : It can modulate receptor activities that influence cellular signaling pathways related to growth and apoptosis.
  • Cellular Pathway Influence : The compound affects signaling pathways that regulate cellular processes, potentially leading to anticancer or antimicrobial effects.

Antimicrobial Activity

Research indicates that derivatives of chromen-2-one compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed high activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BPseudomonas aeruginosa12
Compound CEscherichia coli10

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research has indicated that similar chromen derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

Case Studies

  • Study on Anticancer Effects : A study involving a series of chromen derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cell lines .
  • Evaluation of Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of synthesized derivatives against multiple bacterial strains, reporting varying degrees of effectiveness compared to standard antibiotics .

Q & A

Q. What are the key synthetic routes for 7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including Mannich reactions for introducing the 4-methylpiperazine moiety. For example, a Mannich reaction using formaldehyde and dimethylamine with a chromenone precursor (e.g., daidzein derivatives) in ethanol under reflux can yield the target compound . Optimization includes adjusting pH (e.g., using HCl for acidification), controlling reaction time (5–6 hours for reflux), and selecting solvents (ethanol or acetone for recrystallization) to improve purity and yield . Monitoring by TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns, such as the methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and the methylpiperazine moiety (δ ~2.3–2.5 ppm for N–CH3_3) .
  • Mass Spectrometry (HRMS): ESI-MS in positive ion mode confirms molecular weight (e.g., [M+Na]+^+ peaks) .
  • IR Spectroscopy: Detects functional groups like the chromenone carbonyl (1705 cm1^{-1}) and hydroxyl stretches (3260 cm1^{-1}) .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer: Begin with in vitro assays:

  • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
  • Antioxidant Assays: DPPH or ABTS radical scavenging tests evaluate electron-donating capacity .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess potential anticancer activity .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data (e.g., NMR chemical shifts) be resolved?

Methodological Answer:

  • Validation via X-ray Crystallography: Resolve ambiguities by growing single crystals and analyzing the structure (e.g., using CCDC databases) .
  • DFT Calculations: Compare computed 1H^1H NMR shifts (using Gaussian or ORCA software) with experimental data to identify misassignments .
  • 2D NMR Techniques: Use HSQC and HMBC to correlate protons with carbons, especially for overlapping signals in the aromatic region .

Q. What strategies can enhance the bioactivity of this compound through structural modifications?

Methodological Answer:

  • Piperazine Substitution: Replace the 4-methylpiperazine group with bulkier amines (e.g., morpholine) to improve membrane permeability .
  • Methoxy Group Optimization: Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate electronic effects and binding affinity .
  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., 1,2,3-triazoles) via click chemistry to exploit synergistic effects .

Q. What are the best practices for evaluating the environmental fate and ecotoxicological effects of this compound?

Methodological Answer:

  • Environmental Persistence Studies: Use OECD 301 biodegradation tests to assess half-life in soil/water matrices .
  • Ecotoxicology Assays: Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .
  • Computational Modeling: Predict logP and BCF values using EPI Suite to estimate bioaccumulation potential .

Data Contradiction Analysis

Q. How to troubleshoot unexpected biological activity results (e.g., low potency despite favorable computational docking scores)?

Methodological Answer:

  • Re-evaluate Target Binding: Perform molecular dynamics simulations to assess binding stability over time (e.g., using GROMACS) .
  • Solubility Testing: Measure solubility in PBS or DMSO; low solubility may artificially reduce activity. Use surfactants (e.g., Tween-80) to improve bioavailability .
  • Metabolite Screening: Incubate the compound with liver microsomes (e.g., human S9 fraction) to identify rapid metabolic degradation .

Q. How to address discrepancies in synthetic yields between batches?

Methodological Answer:

  • Parameter Optimization: Use design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading) and identify critical factors .
  • Impurity Profiling: Analyze byproducts via LC-MS to trace side reactions (e.g., oxidation of the piperazine group) .
  • Scale-Down Replication: Repeat small-scale reactions under controlled conditions (e.g., inert atmosphere) to isolate procedural errors .

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